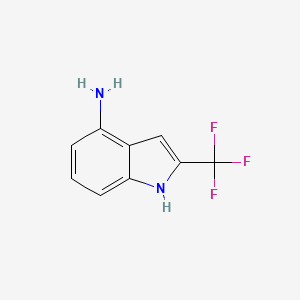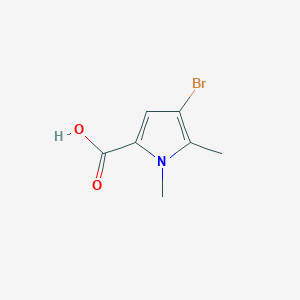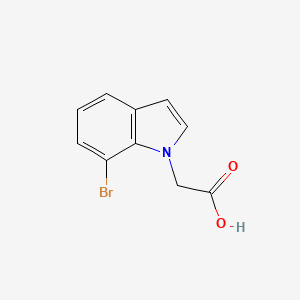![molecular formula C12H22N2O2 B7969543 tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate](/img/structure/B7969543.png)
tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of carbamate and features a bicyclic structure, which includes a three-membered azabicyclo ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate typically involves the following steps:
Formation of the Azabicyclo Ring: The initial step involves the formation of the 3-azabicyclo[3.1.0]hexane ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Carbamate Group: The next step involves the introduction of the carbamate group. This is typically done by reacting the azabicyclo compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the compound to introduce the methyl group. This can be achieved using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom in the azabicyclo ring.
Reduction: Reduction reactions can also occur, particularly at the carbamate group.
Substitution: The compound can undergo substitution reactions, especially at the methyl group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to interact with enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The azabicyclo ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also interact with biological molecules, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)methylcarbamate
- tert-Butyl N-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)methylcarbamate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
What sets tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate apart from similar compounds is its specific substitution pattern. The presence of both the tert-butyl and methyl groups, along with the azabicyclo ring, gives it unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(4)7-10-8-5-13-6-9(8)10/h8-10,13H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFCWJHUGQUXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1C2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7969491.png)




![7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B7969537.png)




